REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][S:11]SCCN)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)C>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][SH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
77.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCSSCCN
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
cold dilute solution
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for an additional half hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with 3×1 L of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled (66°-73° C. 0.25 torr)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCS
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 106.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |